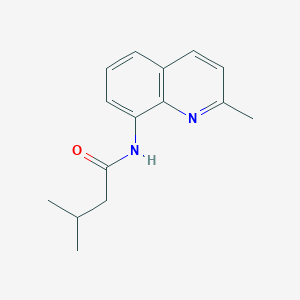![molecular formula C22H25ClFN3O2 B243813 N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide](/img/structure/B243813.png)
N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide, also known as BAY 59-3074, is a novel and potent antagonist of the cannabinoid receptor type 1 (CB1). It was first synthesized in 2005 by researchers at Bayer AG and has since been the subject of extensive scientific research due to its potential therapeutic applications.
Wirkmechanismus
N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide 59-3074 acts as a competitive antagonist of the CB1 receptor, which is primarily expressed in the central nervous system and plays a key role in regulating appetite, metabolism, and reward pathways. By blocking the activity of this receptor, N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide 59-3074 reduces the signaling of endocannabinoids, which are naturally occurring compounds that activate the CB1 receptor and promote appetite and food intake.
Biochemical and Physiological Effects:
N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide 59-3074 has been shown to have a number of biochemical and physiological effects in animal models, including reducing food intake, body weight, and adiposity, as well as improving glucose tolerance and insulin sensitivity. Additionally, N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide 59-3074 has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and nicotine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide 59-3074 is its high potency and selectivity for the CB1 receptor, which allows for precise targeting of this receptor in animal models. However, a limitation of N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide 59-3074 is its relatively short half-life, which requires frequent dosing in animal studies.
Zukünftige Richtungen
There are a number of potential future directions for research on N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide 59-3074, including:
1. Further investigation of its potential therapeutic applications in obesity, diabetes, and substance abuse.
2. Development of novel formulations or delivery methods to improve its pharmacokinetic properties and increase its efficacy.
3. Investigation of its effects on other physiological systems, such as the immune system and the cardiovascular system.
4. Study of its potential interactions with other drugs or compounds, particularly those that target the endocannabinoid system.
5. Investigation of its potential role in modulating the gut microbiome and its effects on metabolic health.
In conclusion, N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide 59-3074 is a novel and potent antagonist of the CB1 receptor that has shown promise in a variety of scientific research applications. Its mechanism of action and biochemical and physiological effects make it a promising candidate for further investigation in the treatment of obesity, diabetes, and substance abuse. Future research directions should focus on developing novel formulations or delivery methods, investigating its effects on other physiological systems, and exploring potential interactions with other drugs or compounds.
Synthesemethoden
The synthesis of N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide 59-3074 involves a multi-step process that begins with the reaction of 3-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-chloro-4-(4-(2,2-dimethylpropanoyl)-1-piperazinyl)aniline to form the desired product.
Wissenschaftliche Forschungsanwendungen
N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide 59-3074 has been extensively studied for its potential therapeutic applications in a variety of diseases and conditions, including obesity, diabetes, and substance abuse. It has been shown to effectively reduce food intake and body weight in animal models of obesity, as well as improve glucose tolerance and insulin sensitivity in diabetic animals. Additionally, N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide 59-3074 has been shown to reduce drug-seeking behavior in animal models of drug addiction.
Eigenschaften
Molekularformel |
C22H25ClFN3O2 |
|---|---|
Molekulargewicht |
417.9 g/mol |
IUPAC-Name |
N-[3-chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-3-fluorobenzamide |
InChI |
InChI=1S/C22H25ClFN3O2/c1-22(2,3)21(29)27-11-9-26(10-12-27)19-8-7-17(14-18(19)23)25-20(28)15-5-4-6-16(24)13-15/h4-8,13-14H,9-12H2,1-3H3,(H,25,28) |
InChI-Schlüssel |
IQFXVFVUDLHJSF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)F)Cl |
Kanonische SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B243730.png)
![2-chloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B243732.png)
![4-cyano-2-fluoro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243733.png)
![3,5-dimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243734.png)
![N-{3-[(diphenylacetyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B243737.png)
![N-{3-[(3,4-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B243738.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243739.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B243740.png)
![2,4-dimethoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243742.png)

![4-ethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B243746.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B243749.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide](/img/structure/B243750.png)
![2,4-dimethoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B243753.png)